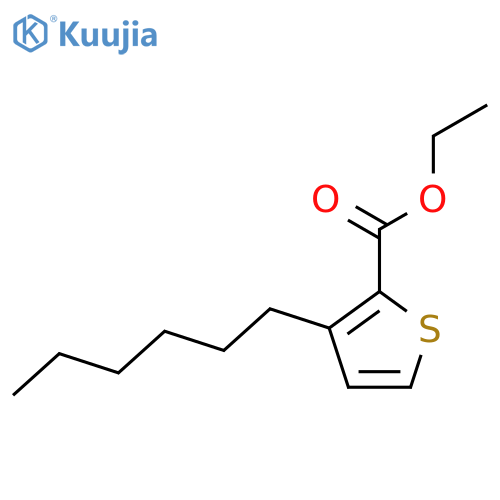

Cas no 1261738-23-1 (3-Hexylthiophene-2-carboxylic acid ethyl ester)

3-Hexylthiophene-2-carboxylic acid ethyl ester 化学的及び物理的性質

名前と識別子

-

- 3-HEXYLTHIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER

- 3-HEXYLTHIOPHENE-2-CARBOXYLICACIDETHYLESTER

- EN300-716513

- ethyl 3-hexylthiophene-2-carboxylate

- 1261738-23-1

- 2-Thiophenecarboxylic acid, 3-hexyl-, ethyl ester

- 3-Hexylthiophene-2-carboxylic acid ethyl ester

-

- インチ: 1S/C13H20O2S/c1-3-5-6-7-8-11-9-10-16-12(11)13(14)15-4-2/h9-10H,3-8H2,1-2H3

- InChIKey: GXYFJSOSCGTRAJ-UHFFFAOYSA-N

- SMILES: S1C=CC(=C1C(=O)OCC)CCCCCC

計算された属性

- 精确分子量: 240.11840105g/mol

- 同位素质量: 240.11840105g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 16

- 回転可能化学結合数: 8

- 複雑さ: 206

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.5Ų

- XLogP3: 5.1

じっけんとくせい

- 密度みつど: 1.035±0.06 g/cm3(Predicted)

- Boiling Point: 336.8±30.0 °C(Predicted)

3-Hexylthiophene-2-carboxylic acid ethyl ester Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-716513-1.0g |

ethyl 3-hexylthiophene-2-carboxylate |

1261738-23-1 | 1g |

$0.0 | 2023-06-07 |

3-Hexylthiophene-2-carboxylic acid ethyl ester 関連文献

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

3-Hexylthiophene-2-carboxylic acid ethyl esterに関する追加情報

Introduction to CAS No. 1261738-23-1: 3-Hexylthiophene-2-Carboxylic Acid Ethyl Ester

CAS No. 1261738-23-1, commonly referred to as 3-Hexylthiophene-2-carboxylic acid ethyl ester, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiophene derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various industries.

The molecular structure of 3-Hexylthiophene-2-carboxylic acid ethyl ester consists of a thiophene ring substituted with a hexyl group at the 3-position and an ethoxycarbonyl group at the 2-position. This substitution pattern imparts specific electronic characteristics to the molecule, making it suitable for use in advanced materials such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices. Recent studies have highlighted the importance of thiophene derivatives in enhancing the efficiency of these devices by optimizing charge transport properties.

One of the key areas of research involving CAS No. 1261738-23-1 is its application in organic electronics. Scientists have been exploring how the hexyl chain and ethoxycarbonyl group influence the molecule's solubility, stability, and electronic behavior. For instance, a study published in Nature Communications demonstrated that incorporating this compound into polymer blends significantly improved the charge carrier mobility, which is crucial for high-performance electronic devices.

In addition to its electronic applications, 3-Hexylthiophene-2-carboxylic acid ethyl ester has also been investigated for its potential in drug delivery systems. The compound's ability to form self-assembled structures has been leveraged to create nanocarriers that can encapsulate and release therapeutic agents in a controlled manner. This research aligns with the growing trend of using biocompatible materials in medical applications.

The synthesis of CAS No. 1261738-23-1 typically involves a multi-step process, including Friedel-Crafts alkylation and esterification reactions. Recent advancements in catalytic methods have made it possible to achieve higher yields and better purity levels, which are essential for large-scale production. These improvements have also reduced the environmental impact of the synthesis process, making it more sustainable.

From an environmental perspective, researchers are increasingly focusing on the biodegradability and eco-friendliness of compounds like 3-Hexylthiophene-2-carboxylic acid ethyl ester. As concerns about pollution and resource depletion grow, there is a strong demand for materials that can be recycled or decomposed without harming ecosystems. Preliminary studies suggest that this compound exhibits moderate biodegradability under certain conditions, which could make it a viable option for eco-conscious applications.

In conclusion, CAS No. 1261738-23-1, or 3-Hexylthiophene-2-carboxylic acid ethyl ester, represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable material for future technological innovations.

1261738-23-1 (3-Hexylthiophene-2-carboxylic acid ethyl ester) Related Products

- 2210050-35-2(3-(4-cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile)

- 2137899-19-3(methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate)

- 2287281-98-3(4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole)

- 16539-51-8(N-(4-Chloro-2-methoxyphenyl)-3-oxobutanamide)

- 2361817-40-3(N-(2-methyl-2-{1,4,7-trioxaspiro4.4nonan-9-yl}propyl)prop-2-enamide)

- 17564-73-7(2,5-Dichloro-4-methylbenzonitrile)

- 2138060-47-4(4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one)

- 1428532-95-9((2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride)

- 1261567-41-2(3,6-Difluoro-2-hydroxybenzylamine)

- 2227824-21-5((2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol)